molecular formula C32H33N3O6 B2592546 (11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1321923-70-9

(11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2592546
CAS No.: 1321923-70-9
M. Wt: 555.631
InChI Key: PTKFJQMAFPWVLO-KARKAFJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano-pyrido-quinoline family, characterized by a fused heterocyclic core with a carboxamide group at position 10 and an imino-linked 3,4,5-trimethoxyphenyl substituent at position 11. The (11Z)-configuration denotes the stereochemistry of the imino group, which is critical for its molecular interactions.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N3O6/c1-37-25-12-6-5-11-24(25)34-31(36)23-16-20-15-19-9-7-13-35-14-8-10-22(28(19)35)29(20)41-32(23)33-21-17-26(38-2)30(40-4)27(18-21)39-3/h5-6,11-12,15-18H,7-10,13-14H2,1-4H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKFJQMAFPWVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC(=C(C(=C6)OC)OC)OC)CCCN5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research indicates that this compound and its derivatives exhibit several promising biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds with similar structural features. For instance:

  • A study published in Cancer Letters demonstrated that pyridopyranoquinoline derivatives exhibited significant cytotoxic effects against various cancer cell lines. The lead compound showed an IC50 value of 5.4 µM against breast cancer cells (MCF-7) and 6.8 µM against colon cancer cells (HCT-116) .
CompoundCell LineIC50 (µM)
Lead CompoundMCF-75.4
Lead CompoundHCT-1166.8

Antimicrobial Properties

The presence of nitrogen and oxygen heteroatoms in the structure enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways:

  • In studies focusing on antimicrobial properties, related compounds demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 15 µg/mL against Staphylococcus aureus .
BacteriaMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Anti-inflammatory Effects

Compounds featuring similar moieties have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses:

  • Research has indicated that similar compounds can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. A specific analog showed a reduction in COX-2 expression by 40% in lipopolysaccharide-stimulated macrophages .

Pharmacological Implications

Given its diverse biological activities, (11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide holds potential for further development in pharmacology and medicinal chemistry:

  • Anticancer Drug Development : Due to its cytotoxic effects on cancer cell lines, further exploration could lead to the development of new anticancer therapies.
  • Antimicrobial Formulations : Its efficacy against bacterial strains suggests potential applications in creating new antimicrobial agents.
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory medications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations, synthetic routes, and inferred bioactivities:

Compound Name Key Structural Features Synthesis Method Inferred Bioactivity Reference
(11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide - 2-methoxyphenyl carboxamide
- 3,4,5-trimethoxyphenyl imino group
- (11Z)-configuration
Likely involves condensation of amino-pyrano-quinoline precursors with substituted aldehydes Potential anticancer (inferred from ferroptosis-inducing analogs )
N-(3-fluoro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide - 3-fluoro-4-methylphenyl substituent
- No methoxy groups
Condensation of amino intermediates with fluorinated aryl aldehydes Antimicrobial (inferred from similar pyrano-quinoline derivatives )
2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylic acid - Oxo group at position 11
- Carboxylic acid at position 10
Oxidation of imino precursors or direct cyclization Altered solubility and reactivity due to carboxylic acid moiety
10k: (10E)-10-N-(2-hydroxyphenylmethylidene)amino-11-imino-11H-naphto[1',2':5,6]pyrano[2,3-d]pyrimidine - 2-hydroxyphenyl substituent
- Pyrimidine fused core
Condensation of amino-pyrimidine with salicylaldehyde Antimicrobial (explicitly synthesized for bioactivity screening )

Key Observations:

Substituent Effects: Methoxy vs. Electron-Withdrawing Groups: Fluorinated or chlorinated derivatives (e.g., compound) may exhibit stronger hydrogen-bonding interactions with biological targets .

Functional Group Impact: Imino vs. Oxo Groups: The imino group in the target compound allows for tautomerism and coordination with metal ions, whereas the oxo group in ’s compound may limit such interactions . Carboxamide vs. Carboxylic Acid: The carboxamide group offers greater stability and resistance to hydrolysis compared to carboxylic acid derivatives .

Synthetic Strategies: Most analogs are synthesized via condensation reactions between amino-heterocycles and substituted aldehydes/ketones, followed by cyclization (e.g., ) . Modifications at position 11 (imino/oxo) and position 10 (carboxamide/carboxylate) are achieved through tailored reagent selection .

Biological Relevance: Pyrano-pyrido-quinoline derivatives are frequently explored as kinase inhibitors or DNA intercalators due to their planar aromatic systems .

Q & A

Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
  • Step 1: Formation of the pyrano-pyrido-quinoline core via oxidative coupling using Dess-Martin periodinane (DMP) or similar oxidizing agents .
  • Step 2: Introduction of the imino group through Schiff base formation with 3,4,5-trimethoxyaniline under reflux in anhydrous conditions .
  • Step 3: Final carboxamide coupling using HATU/DIPEA activation with 2-methoxyaniline .
    Characterization of Intermediates:
  • NMR/IR: Confirm regioselectivity and functional group integrity (e.g., imino C=N stretch at ~1600–1650 cm⁻¹ in IR; aromatic proton signals in 1^1H NMR) .
  • Mass Spectrometry: Verify molecular weight consistency (e.g., ESI-MS for intermediates like 5y or 11c in related syntheses) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.